molecular formula C7H7FO3S B13236723 Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- CAS No. 445-07-8

Benzenesulfonyl fluoride, 2-hydroxy-5-methyl-

Cat. No.: B13236723
CAS No.: 445-07-8
M. Wt: 190.19 g/mol
InChI Key: QLBFPHCSJHIZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- is an organic compound with the molecular formula C7H7FO3S It is a derivative of benzenesulfonic acid and features a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- typically involves the sulfonylation of a suitable benzene derivative. One common method is the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation: Formation of 2-hydroxy-5-methylbenzenesulfonic acid.

    Reduction: Formation of sulfonamides or sulfones.

Scientific Research Applications

Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming a covalent bond with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes. This covalent modification can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its steric properties and solubility .

Biological Activity

Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- (often referred to as BSF) is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₇F₁O₂S
  • Molecular Weight : 192.19 g/mol
  • CAS Number : 445-07-8

Biological Activity Overview

BSF exhibits a range of biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play a critical role in various physiological processes including respiration and fluid secretion. The inhibition of these enzymes has implications in cancer therapy and antimicrobial activity.

  • Carbonic Anhydrase Inhibition : BSF selectively inhibits carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM, demonstrating significant selectivity over CA II (IC50: 1.55 to 3.92 μM) . This selectivity is crucial for targeting tumor cells while minimizing effects on normal cells.
  • Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cell lines, BSF has been shown to induce apoptosis significantly, increasing the percentage of annexin V-FITC positive cells by approximately 22-fold compared to controls .

Case Studies

Several studies have highlighted the effectiveness of BSF in different biological contexts:

  • Anticancer Activity :
    • A study evaluated the efficacy of BSF against various breast cancer cell lines, showing that it not only inhibited cell proliferation but also induced apoptosis through mechanisms involving CA IX inhibition .
  • Antimicrobial Properties :
    • BSF demonstrated antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates of 80.69% and 79.46% respectively at a concentration of 50 μg/mL . This suggests potential applications in treating infections caused by these pathogens.
  • Pharmacokinetic Studies :
    • Research on the pharmacokinetics of BSF involved administering the compound to Wistar rats and Chinchilla rabbits, followed by analysis using HPLC-MS/MS to identify metabolites and assess systemic exposure . The metabolites identified included N-hydroxy derivatives, indicating metabolic pathways that could influence therapeutic efficacy.

Data Tables

Biological ActivityIC50 (nM)Target
CA IX Inhibition10.93 - 25.06Carbonic Anhydrase IX
CA II Inhibition1.55 - 3.92Carbonic Anhydrase II
Antimicrobial Activity (S. aureus)-80.69% Inhibition at 50 µg/mL
Antimicrobial Activity (K. pneumoniae)-79.46% Inhibition at 50 µg/mL

Properties

CAS No.

445-07-8

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

2-hydroxy-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H7FO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3

InChI Key

QLBFPHCSJHIZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.